Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine
Description
Properties
CAS No. |
651327-23-0 |
|---|---|
Molecular Formula |
C30H40N6O8S |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C30H40N6O8S/c1-17(2)26(36-24(38)14-31)30(44)34-22(12-18-6-4-3-5-7-18)28(42)33-21(13-19-8-10-20(37)11-9-19)29(43)35-23(16-45)27(41)32-15-25(39)40/h3-11,17,21-23,26,37,45H,12-16,31H2,1-2H3,(H,32,41)(H,33,42)(H,34,44)(H,35,43)(H,36,38)(H,39,40)/t21-,22-,23-,26-/m0/s1 |
InChI Key |
RGSNALGROFFNFL-HZLPDVBGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide can modify cysteine residues.
Major Products Formed
Disulfide Bonds: Formed during oxidation of cysteine residues.
Modified Peptides: Result from substitution reactions, altering the peptide’s properties.
Scientific Research Applications
Biochemical Research Applications
Peptide Hydrolysis Studies
This peptide serves as a substrate for various proteases, which are enzymes that catalyze the breakdown of proteins into smaller peptides or amino acids. For instance, studies have shown that specific proteases like those from Streptomyces griseus exhibit unique hydrolytic properties when interacting with dipeptides and tripeptides, including glycyl compounds . The hydrolysis rates can provide insights into enzyme specificity and kinetics, making it a valuable tool in enzymology.
Case Study: Protease Activity
A study demonstrated that glycyl-L-phenylalanine was effectively hydrolyzed by leucine aminopeptidases, indicating its utility in understanding enzyme-substrate interactions. The kinetic parameters derived from such studies help in elucidating the mechanisms of action of proteolytic enzymes .
Pharmaceutical Applications
Drug Development
Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine has been investigated for its potential as a therapeutic agent due to its structural properties that mimic natural peptides. Its ability to interact with biological receptors can be harnessed in drug design, particularly for conditions where peptide hormones play a crucial role .
Case Study: Antimicrobial Properties
Research has indicated that certain peptide sequences can exhibit antimicrobial activity. Glycyl-containing peptides have been shown to disrupt bacterial membranes, providing a basis for developing new antibiotics against resistant strains . This highlights the importance of such peptides in addressing global health challenges.
Biotechnology Applications
Protein Engineering
In biotechnology, this compound can be utilized in protein engineering to create novel proteins with desired functionalities. By incorporating specific amino acid sequences into larger proteins, researchers can enhance stability, solubility, and activity of therapeutic proteins .
Case Study: Enzyme Stabilization
A study involving the incorporation of glycyl and valyl residues into enzyme structures demonstrated improved thermal stability and catalytic efficiency. This finding is particularly relevant for industrial applications where enzymes are subjected to harsh conditions .
Analytical Chemistry Applications
Chromatographic Techniques
this compound can also be employed in chromatographic methods for separating and analyzing complex mixtures of peptides. Its unique properties allow it to serve as a standard or reference compound in high-performance liquid chromatography (HPLC) assays .
Data Summary Table
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Glycine, L-valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosyl (CAS 654652-90-1)
Structure : Heptapeptide with sequence Val-Gly-Leu-Lys-Lys-Ser-Phe-Tyr-Gly (molecular weight ~850–900 g/mol).
Key Differences :
| Property | Target Peptide (Gly-Val-Phe-Tyr-Cys-Gly) | CAS 654652-90-1 |
|---|---|---|
| Length | Hexapeptide | Heptapeptide |
| Charged Residues | Neutral (Cys thiol may ionize at high pH) | Positively charged (2 Lys residues) |
| Aromatic Residues | Phe, Tyr | Phe, Tyr |
| Unique Features | Cysteine (disulfide potential) | Serine (potential phosphorylation site) |
| Solubility | Moderate (hydrophobic Phe/Tyr) | Higher (charged Lys improves solubility) |
Functional Implications :
Glycine, L-histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosyl (CAS 649570-16-1)
Structure : Pentapeptide with sequence His-Gly-Trp-Ala-Tyr-Gly (molecular weight 689.72 g/mol).
Key Differences :
| Property | Target Peptide (Gly-Val-Phe-Tyr-Cys-Gly) | CAS 649570-16-1 |
|---|---|---|
| Length | Hexapeptide | Pentapeptide |
| Aromatic Residues | Phe, Tyr | Trp, Tyr |
| Unique Features | Cysteine | Histidine (metal-binding capacity) |
| Molecular Weight | ~734 g/mol | 689.72 g/mol |
Functional Implications :
- Tryptophan (Trp) : Enhances fluorescence properties and hydrophobic binding compared to phenylalanine in the target peptide .
- Histidine : Imparts metal-binding capability (e.g., Zn²⁺ or Cu²⁺), relevant in enzymatic or transport roles.
Stability and Pharmacokinetic Considerations
- Disulfide Formation : The target peptide’s cysteine may lead to dimerization, altering bioavailability. In contrast, CAS 654652-90-1’s lysine residues increase susceptibility to protease cleavage.
- Size vs. Permeability : Smaller peptides (e.g., CAS 649570-16-1) may exhibit better membrane penetration, whereas larger peptides face challenges in systemic delivery.
Biological Activity
Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine is a pentapeptide composed of five amino acids: glycine, valine, phenylalanine, tyrosine, and cysteine. This compound is notable for its unique sequence and the presence of a cysteine residue, which allows for potential disulfide bond formation. The biological activity of this peptide is of significant interest due to its potential therapeutic applications and interactions with various biological targets.
Molecular Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C23H34N6O5S
- Molecular Weight : 494.62 g/mol
The synthesis of this pentapeptide can be accomplished through solid-phase peptide synthesis (SPPS) , a widely used method for constructing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. Alternative methods such as liquid-phase synthesis or recombinant DNA technology may also be employed depending on the desired scale and purity .
Interaction with Biological Targets
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Interaction studies typically utilize techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays to evaluate binding affinities and functional outcomes. For instance, peptides containing phenolic amino acids can modulate receptor activity, impacting pathways related to pain perception and inflammation .
Therapeutic Applications
The unique combination of amino acids in this compound provides distinct properties that may lead to various therapeutic applications:
- Antioxidant Activity : The cysteine residue can participate in oxidation-reduction reactions, forming disulfide bonds crucial for stabilizing protein structures and functions.
- Anti-inflammatory Effects : Similar peptides have shown potential in modulating inflammatory responses, suggesting that this pentapeptide may also exhibit anti-inflammatory properties.
- Neurotransmitter Precursor : The presence of phenylalanine and tyrosine indicates potential roles in neurotransmitter synthesis, particularly dopamine.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Tyrosine | C9H11NO3 | Precursor for neurotransmitters like dopamine |
| L-Cysteine | C3H7NO2S | Contains a thiol group for disulfide bonding |
| L-Valine | C5H11NO2 | Branched-chain amino acid important for muscle |
| Glycyl-L-glutamyl | C10H16N4O5 | Involves glutamic acid which plays roles in metabolism |
| L-Phenylalanine | C9H11NO2 | Precursor for neurotransmitters; aromatic nature |
This table highlights how the specific sequence and composition of this compound may confer distinct biological activities compared to other peptides .
Case Studies and Research Findings
Recent studies have focused on the biological activities of similar peptides, providing insights into their mechanisms:
- Pain Modulation : A study demonstrated that peptides containing phenolic amino acids can significantly reduce pain perception in animal models by interacting with pain receptors .
- Inflammation Reduction : Another research highlighted the anti-inflammatory effects of related peptides in models of arthritis, showing reduced levels of inflammatory cytokines .
- Neuroprotective Effects : Investigations into neuroprotective properties have shown that similar compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine in a laboratory setting?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach for synthesizing complex peptides like this hexapeptide. Key steps include:
- Resin Selection : Use a Wang or Rink amide resin for C-terminal amidation if required.
- Deprotection/Coupling : Employ Fmoc/t-Bu chemistry with coupling reagents like HBTU or HATU.
- Cysteine Protection : Use trityl (Trt) or acetamidomethyl (Acm) protecting groups to prevent premature disulfide bond formation .
- Cleavage : TFA-based cleavage cocktails (e.g., TFA:H2O:TIPS 95:2.5:2.5) to release the peptide from the resin.
- Validation : Confirm synthesis success via HPLC (≥95% purity) and ESI-MS for molecular weight verification.
Q. How can researchers characterize the purity and structural integrity of this peptide?
- Analytical Techniques :
- HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity.
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected: ~703.8 g/mol).
- NMR : 1H/13C NMR in DMSO-d6 or aqueous buffers to confirm amino acid sequence and stereochemistry .
- Disulfide Bond Analysis : Use Ellman’s assay to quantify free thiol groups or LC-MS under non-reducing conditions.
Q. What are the optimal storage conditions to maintain peptide stability?
- Storage Protocol : Lyophilize the peptide and store at -20°C in airtight, light-protected vials. For short-term use, dissolve in degassed PBS (pH 7.4) with 1 mM EDTA to minimize oxidation of cysteine residues .
Advanced Research Questions
Q. How can researchers investigate the peptide’s interaction with cellular receptors or enzymes?
- Experimental Strategies :
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics with target proteins.
- Fluorescence Polarization : Label the peptide with FITC or TAMRA to monitor binding affinity in real time.
- Computational Docking : Use tools like AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or tyrosine kinases) .
- Validation : Pair computational predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues.
Q. What methodologies are suitable for analyzing the peptide’s stability under physiological conditions?
- Stability Assays :
- pH/Temperature Studies : Incubate the peptide in buffers (pH 2–9) at 37°C and analyze degradation via HPLC at timed intervals.
- Protease Resistance : Expose to trypsin/chymotrypsin and quantify intact peptide using LC-MS.
- Circular Dichroism (CD) : Monitor secondary structure changes (e.g., β-sheet or random coil) under stress conditions .
- Data Interpretation : Compare degradation half-life (t½) across conditions to identify instability hotspots (e.g., tyrosine or cysteine residues).
Q. How can contradictory data on the peptide’s bioactivity be resolved?
- Approaches :
- Orthogonal Assays : Validate cell-based activity (e.g., cAMP assays) with biophysical methods (e.g., ITC for binding thermodynamics).
- Batch Reproducibility : Compare synthesis batches for purity/oxidation state, which may alter activity .
- Meta-Analysis : Review literature for consensus on EC50 values or receptor targets, noting variations in assay conditions (e.g., serum-containing vs. serum-free media) .
Methodological Notes
-
Avoiding Commercial Bias : Focus on in-house synthesis or academic collaborations rather than vendor-dependent protocols.
-
Data Tables :
Property Value Molecular Formula C₃₃H₄₄N₆O₈S Molecular Weight 703.8 g/mol Key Residues Cysteine (disulfide potential) HPLC Retention Time ~12.5 min (C18, 30% acetonitrile) -
References : Ensure compliance with institutional guidelines for peptide handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
